Calebin A

Description

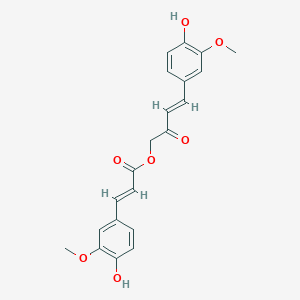

Structure

3D Structure

Properties

IUPAC Name |

[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-oxobut-3-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-26-19-11-14(4-8-17(19)23)3-7-16(22)13-28-21(25)10-6-15-5-9-18(24)20(12-15)27-2/h3-12,23-24H,13H2,1-2H3/b7-3+,10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEWRTKHKAVRDI-ASVGJQBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318662 | |

| Record name | Calebin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calebin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

336784-82-8 | |

| Record name | Calebin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336784-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calebin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336784828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calebin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALEBIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2M09W0E67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

138 - 139 °C | |

| Record name | Calebin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Calebin A: A Natural Polyphenol from Curcuma longa for Therapeutic Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Calebin A, a naturally occurring polyphenolic compound found in trace amounts in the rhizomes of Curcuma longa (turmeric), is emerging as a promising candidate for therapeutic development.[1][2] Structurally similar to curcumin, this compound exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] Its potential to modulate key signaling pathways implicated in chronic diseases has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its mechanism of action, quantitative biological data, and detailed experimental methodologies to facilitate further research and development.

Physicochemical Properties and Pharmacokinetics

This compound, chemically identified as 4''-(3'''-methoxy-4'''-hydroxyphenyl)-2''-oxo-3''-enebutanyl 3-(3'-methoxy-4'-hydroxyphenyl)propenoate, is a ferulate ester.[4] Unlike curcumin, which is known for its instability at higher pH values, this compound demonstrates greater chemical stability in both acidic and basic conditions.[4]

Pharmacokinetic studies in rats have shown that this compound has an oral bioavailability of approximately 0.5% and a serum half-life of about 1-3 hours.[5][6] It is primarily excreted through non-renal routes and is detected in plasma as both the aglycone and a glucuronidated metabolite.[5][6]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) Administration (20 mg/kg) | Oral (PO) Administration (500 mg/kg) | Reference |

| Mean Elimination Half-life (t½) | 3.43 ± 1.83 h | 1.18 ± 0.36 h | [7] |

| Mean Area Under the Curve (AUC) | 1.55 ± 0.74 h·µg/mL | 0.17 ± 0.11 h·µg/mL | [7] |

| Oral Bioavailability | - | ~0.5% | [5][6] |

Mechanism of Action: Modulation of Signaling Pathways

A significant body of research highlights this compound's ability to modulate multiple signaling pathways, with the nuclear factor-kappa B (NF-κB) pathway being a primary target.[2][5][8] By inhibiting the NF-κB signaling cascade, this compound exerts potent anti-inflammatory and anti-cancer effects.[3][5][9]

Anti-inflammatory Activity

This compound's anti-inflammatory properties are primarily attributed to its inhibition of the NF-κB pathway.[8] It has been shown to suppress the activation of NF-κB induced by various inflammatory stimuli.[5][10] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[8] This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, TNF-β, and COX-2.[5][8]

Anti-cancer Activity

The anti-cancer effects of this compound are also tightly linked to its modulation of the NF-κB pathway.[2][3] By suppressing NF-κB, this compound can inhibit tumor cell proliferation, invasion, and metastasis.[2][9] It has been demonstrated to down-regulate the expression of NF-κB-regulated gene products involved in cell survival (Bcl-2, Bcl-xL), proliferation (Cyclin D1), and metastasis (MMP-9, CXCR4).[9] Furthermore, this compound can induce apoptosis in cancer cells and has been shown to chemosensitize cancer cells to conventional chemotherapeutic agents.[9][10]

Caption: this compound inhibits the NF-κB signaling pathway.

Quantitative Biological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| HCT116, RKO, SW480 | Colorectal Cancer | MTT | 0.01 - 10 µM | Dose-dependent reduction in cell proliferation. | [11] |

| KBM-5, MCF-7, SCC4, H1299, U937, U266, RPMI8226, MM.1S, HCT116 | Various Cancers | - | - | Inhibition of TNF-α-induced NF-κB activation. | |

| SGC7901 | Gastric Cancer | - | - | G2/M-phase arrest and increased caspase activity. |

Table 3: Clinical Trial of this compound in Metabolic Syndrome (90-day study)

| Parameter | This compound Group (50 mg/day) | Placebo Group | p-value | Reference |

| Body Weight Reduction | 5.32 kg | 0.94 kg | < 0.001 | [12] |

| Waist Circumference Reduction | 3.75 cm | - | - | [12] |

| BMI Reduction | 1.88 kg/m ² | 0.29 kg/m ² | - | [12] |

| Total Cholesterol Reduction | 13.65 mg/dL | - | - | [12] |

| LDL-C Reduction | 9.53 mg/dL | - | - | [12] |

| Triglyceride Reduction | 11.51 mg/dL | - | - | [12] |

| HDL-C Increase | 2.65 mg/dL | -0.51 mg/dL | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are intended to serve as a guide for researchers.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of this compound on cancer cell lines.[11]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, RKO, SW480)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 5, 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is a generalized procedure based on methodologies reported in studies on this compound's effect on the NF-κB pathway.[8]

Objective: To detect the expression levels of key proteins in the NF-κB signaling pathway (e.g., p65, p-p65, IκBα) in response to this compound treatment.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-p-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin) to normalize protein expression.

Immunofluorescence for p65 Nuclear Translocation

This protocol is based on descriptions of immunofluorescence experiments to visualize the subcellular localization of the NF-κB p65 subunit.[1]

Objective: To visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

Cells grown on coverslips

-

This compound and inflammatory stimulus (e.g., TNF-α)

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-p65)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., TNF-α).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-p65 antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the cells using a fluorescence microscope.

Conclusion and Future Directions

This compound, a natural polyphenol from Curcuma longa, demonstrates significant therapeutic potential, primarily through its potent modulation of the NF-κB signaling pathway. Its anti-inflammatory and anti-cancer properties, supported by a growing body of preclinical and clinical evidence, position it as a compelling candidate for further drug development.

Future research should focus on several key areas:

-

Improving Bioavailability: Given its low oral bioavailability, formulation strategies to enhance the systemic absorption of this compound are crucial for its clinical translation.

-

Expanding Clinical Investigations: While the initial clinical trial on metabolic syndrome is promising, further studies are needed to evaluate its efficacy and safety in other chronic inflammatory diseases and cancer.

-

Elucidating Broader Mechanisms: Investigating the effects of this compound on other signaling pathways will provide a more comprehensive understanding of its pleiotropic activities.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment strategies.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic application of this compound. The detailed information on its mechanism of action, quantitative data, and experimental protocols is intended to accelerate research efforts and unlock the full potential of this promising natural compound.

References

- 1. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]

- 2. Targeting NF-κB Signaling by this compound, a Compound of Turmeric, in Multicellular Tumor Microenvironment: Potential Role of Apoptosis Induction in CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]

- 4. researchgate.net [researchgate.net]

- 5. Multifunctionality of this compound in inflammation, chronic diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence That this compound, a Component of Curcuma Longa Suppresses NF-κB Mediated Proliferation, Invasion and Metastasis … [ouci.dntb.gov.ua]

- 7. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a novel component of turmeric, suppresses NF-κB regulated cell survival and inflammatory gene products leading to inhibition of cell growth and chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence That this compound, a Component of Curcuma Longa Suppresses NF-κB Mediated Proliferation, Invasion and Metastasis of Human Colorectal Cancer Induced by TNF-β (Lymphotoxin) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Calebin A: A Technical Guide to its Pharmacological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calebin A, a minor curcuminoid found in turmeric (Curcuma longa), has emerged as a promising natural compound with a diverse range of pharmacological activities.[1][2] Structurally similar to curcumin, this compound exhibits distinct and, in some cases, more potent biological effects.[3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its anti-inflammatory, anti-cancer, and metabolic regulatory effects. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Turmeric has a long history of use in traditional medicine, largely attributed to its primary curcuminoid, curcumin.[4] However, other, less abundant compounds within turmeric are now gaining scientific attention for their therapeutic potential. This compound is one such compound, demonstrating significant anti-inflammatory, anti-proliferative, and anti-tumor properties.[1][2] Its distinct chemical structure, which includes keto and ester groups instead of the 1,3-diketone structure of curcumin, contributes to its unique stability and pharmacological profile.[3] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Anti-inflammatory Properties

This compound exerts potent anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][6]

Mechanism of Action: Inhibition of NF-κB Signaling

This compound has been shown to suppress the activation of NF-κB induced by various inflammatory stimuli.[7] Its mechanism involves the inhibition of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[8] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[8][9] Furthermore, this compound can directly interact with the p65 subunit, preventing its binding to DNA.[7]

// Nodes "Inflammatory Stimuli" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; "IKK" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IκBα" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "p65" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "NF-κB (p65/IκBα)" [fillcolor="#F1F3F4", fontcolor="#202124", shape=Mrecord, label="{p65 | IκBα}"]; "p65_nuclear" [label="p65 (nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pro-inflammatory Genes" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; "this compound" [fillcolor="#5F6368", fontcolor="#FFFFFF", shape=diamond];

// Edges "Inflammatory Stimuli" -> "IKK" [color="#202124"]; "IKK" -> "IκBα" [label=" P", color="#202124"]; "IκBα" -> "NF-κB (p65/IκBα)" [style=invis]; "p65" -> "NF-κB (p65/IκBα)" [style=invis]; "NF-κB (p65/IκBα)" -> "p65_nuclear" [label=" Translocation", color="#202124"]; "p65_nuclear" -> "Pro-inflammatory Genes" [label=" Transcription", color="#202124"]; "this compound" -> "IKK" [arrowhead=tee, color="#EA4335"]; "this compound" -> "p65_nuclear" [arrowhead=tee, label=" DNA binding", color="#EA4335"];

// Invisible edges for alignment "IκBα" -> "p65" [style=invis]; } Caption: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data: Anti-inflammatory Effects

| Assay | Cell Line/Model | Treatment | Result | Reference |

| NF-κB Activation | Human Colorectal Cancer Cells (HCT116) | This compound (1, 5 µM) | Dose-dependent inhibition of TME-induced NF-κB activation | [1] |

| Pro-inflammatory Gene Expression | Tenocytes | This compound (1, 5, 10 µM) | Down-regulation of NF-κB-regulated proteins (MMP-9, COX-2) | [10] |

Experimental Protocol: Western Blot for NF-κB Activation

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HCT116, tenocytes) and treat with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., TNF-α).[10]

-

Protein Extraction: Lyse the cells and collect the total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against p-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH). Follow with incubation with a corresponding HRP-conjugated secondary antibody.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression.

// Nodes A [label="Cell Culture & Treatment\nwith this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Protein Extraction\n(Total, Nuclear/Cytoplasmic)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Protein Quantification\n(BCA/Bradford)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Western Blot\n(Transfer to PVDF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Antibody Incubation\n(Primary & Secondary)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Detection (ECL)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Densitometry & Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } Caption: Experimental workflow for Western Blot analysis.

Anti-Cancer Properties

This compound has demonstrated significant anti-cancer activity in various cancer cell lines, including those resistant to conventional chemotherapy.[8] Its effects are multifaceted, encompassing the inhibition of proliferation, induction of apoptosis, and suppression of metastasis.[3][7]

Mechanism of Action: Modulation of MAPK and Apoptotic Pathways

In addition to its effects on NF-κB, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been shown to decrease the activity of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) while increasing the activity of p38 MAPK in drug-resistant human gastric cancer cells.[8] This modulation of MAPK signaling, coupled with the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, survivin) and upregulation of pro-apoptotic proteins (e.g., Caspase-3), leads to the induction of apoptosis in cancer cells.[1][8]

Quantitative Data: Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | ~5 | [1] |

| SGC7901/VCR | Drug-resistant Gastric Cancer | Not specified, but effective | [8] |

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[11]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1-50 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Metabolic Regulation

This compound has shown significant potential in the management of metabolic disorders, particularly obesity and non-alcoholic fatty liver disease (NAFLD).[4][13]

Mechanism of Action: Activation of AMPK Signaling

This compound's metabolic benefits are largely attributed to its ability to activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[2][4] Activation of AMPK leads to the suppression of adipogenesis (fat cell formation) by downregulating key transcription factors like peroxisome proliferator-activated receptor-gamma (PPARγ) and sterol regulatory element-binding protein-1 (SREBP-1).[4] This results in decreased lipid accumulation in adipocytes and hepatocytes.[4]

Quantitative Data: In Vivo and Clinical Studies

Animal Studies (High-Fat Diet-Induced Obese Mice): [4][6]

| Parameter | Control (HFD) | This compound (0.1% diet) | This compound (0.5% diet) | Reference |

| Body Weight Gain | High | Significantly reduced | Significantly reduced | [6] |

| Fasting Blood Glucose | Elevated | Reduced | Significantly reduced | [6] |

| Adipose Tissue Weight | Increased | Decreased | Decreased | [6] |

Human Clinical Trial (90 days, 25 mg this compound twice daily): [14][15]

| Parameter | Placebo Group | This compound Group | p-value | Reference |

| Body Weight Change (kg) | -0.94 | -5.32 | < 0.001 | [16] |

| Waist Circumference Change (cm) | Not specified | -3.75 | Significant | [16] |

| BMI Change ( kg/m ²) | -0.29 | -1.88 | Significant | [16] |

| Total Cholesterol Change (mg/dL) | Not specified | -13.65 | Significant | [16] |

| LDL-C Change (mg/dL) | Not specified | -9.53 | Significant | [16] |

| Triglycerides Change (mg/dL) | Not specified | -11.51 | Significant | [16] |

| HDL-C Change (mg/dL) | -0.51 | +2.65 | Significant | [16] |

| Leptin Change (ng/mL) | +0.68 | -9.21 | Significant | [16] |

| hs-CRP Change | Not specified | Significantly reduced | Significant | [15] |

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model

Objective: To evaluate the effect of this compound on weight gain, glucose metabolism, and lipid profiles in a diet-induced obesity model.

Methodology:

-

Animal Model: Use male C57BL/6J mice.[6]

-

Diet: Feed the mice a high-fat diet (HFD) to induce obesity. A control group should receive a normal diet.[6]

-

Treatment: After a period of HFD feeding to establish obesity, divide the HFD-fed mice into groups and administer this compound orally at different doses (e.g., 25 and 100 mg/kg body weight) for a specified duration (e.g., 10-12 weeks).[6][13]

-

Monitoring: Monitor body weight and food intake regularly.

-

Biochemical Analysis: At the end of the study, collect blood samples to measure fasting blood glucose, insulin, total cholesterol, triglycerides, and other relevant biomarkers.

-

Tissue Analysis: Harvest adipose tissue and liver for weight measurement and histological analysis to assess adipocyte size and hepatic steatosis.

-

Molecular Analysis: Perform Western blotting or qPCR on tissue lysates to analyze the expression of proteins and genes involved in AMPK signaling and lipid metabolism.

Conclusion

This compound is a multi-target natural compound with significant therapeutic potential. Its ability to modulate key signaling pathways, including NF-κB, MAPK, and AMPK, underpins its potent anti-inflammatory, anti-cancer, and metabolic regulatory properties. The preclinical and clinical data presented in this guide highlight the promise of this compound as a lead compound for the development of novel therapies for a range of chronic diseases. Further research is warranted to fully elucidate its mechanisms of action and to optimize its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Calebin-A prevents HFD-induced obesity in mice by promoting thermogenesis and modulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Calebin-A on Critical Genes Related to NAFLD: A Protein-Protein Interaction Network and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calebin-A prevents HFD-induced obesity in mice by promoting thermogenesis and modulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A minor metabolite from Curcuma longa effective against metabolic syndrome: results from a randomized, double-blind, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A minor metabolite from Curcuma longa effective against metabolic syndrome: results from a randomized, double-blind, placebo-controlled clinical study ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03627D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | this compound targets the HIF-1α/NF-κB pathway to suppress colorectal cancer cell migration [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evidence That this compound, a Component of Curcuma Longa Suppresses NF-κB Mediated Proliferation, Invasion and Metastasis of Human Colorectal Cancer Induced by TNF-β (Lymphotoxin) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Calebin A: A Comprehensive Technical Guide to its Modulation of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calebin A, a natural compound derived from turmeric (Curcuma longa), has emerged as a potent modulator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory and anti-cancer effects by targeting key components of the NF-κB cascade. Summarized quantitative data from various studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers and drug development professionals. Evidence indicates that this compound inhibits NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit. Furthermore, this compound has been shown to directly interfere with the DNA binding of p65. These actions lead to the downregulation of NF-κB-regulated gene products implicated in cell proliferation, survival, invasion, and inflammation.

Introduction

The NF-κB signaling pathway is a critical regulator of the immune and inflammatory responses, and its aberrant activation is a hallmark of numerous chronic diseases, including cancer.[1][2] The canonical NF-κB pathway is initiated by various stimuli, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and lymphotoxin-alpha (TNF-β), which lead to the activation of the IκB kinase (IKK) complex.[3][4] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA) subunits, allowing it to translocate to the nucleus and induce the transcription of target genes.[3][5]

This compound has demonstrated significant potential in targeting this pathway, offering a promising avenue for therapeutic intervention.[2] This guide will dissect the intricate interactions of this compound with the NF-κB signaling cascade, providing a detailed overview of its mechanism of action.

Mechanism of Action of this compound on the NF-κB Pathway

This compound modulates the NF-κB signaling pathway at multiple levels, effectively dampening its pro-inflammatory and pro-tumorigenic effects.

Inhibition of IκBα Phosphorylation and Degradation

A primary mechanism by which this compound inhibits NF-κB activation is by preventing the phosphorylation and subsequent degradation of IκBα.[3][6] By stabilizing IκBα, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[7] Studies have shown that in the presence of inflammatory stimuli like TNF-β or in a multicellular tumor microenvironment, this compound treatment leads to a time-dependent suppression of IκBα phosphorylation.[3]

Suppression of p65 Phosphorylation and Nuclear Translocation

This compound has been shown to significantly reduce the phosphorylation of the p65 subunit of NF-κB.[1][3] This is a crucial step for the full transcriptional activation of NF-κB. Consequently, the translocation of p65 from the cytoplasm to the nucleus is markedly inhibited in a dose-dependent manner upon treatment with this compound.[8] Immunofluorescence and Western blot analyses have consistently demonstrated a reduction in nuclear p65 levels in various cancer cell lines and tenocytes treated with this compound.[1][3]

Direct Interference with NF-κB DNA Binding

Beyond inhibiting the upstream signaling events, this compound can also directly interfere with the ability of the activated p65 subunit to bind to its target DNA sequences in the nucleus.[1][9] This inhibitory effect has been shown to be reversible with the addition of a reducing agent, dithiothreitol (B142953) (DTT), suggesting that this compound may interact with cysteine residues in the p65 protein.[1][10] Specifically, mutation of cysteine 38 of p65 has been shown to abolish the inhibitory effect of this compound on DNA binding.[9]

Downregulation of NF-κB Target Genes

The culmination of this compound's inhibitory effects on the NF-κB pathway is the downregulation of a wide array of NF-κB target genes. These genes are involved in various cellular processes that contribute to inflammation and cancer progression.[1][10]

Table 1: NF-κB Target Genes Downregulated by this compound

| Gene Product | Function | Reference |

| Anti-Apoptotic Proteins | ||

| Bcl-2, Bcl-xL, Survivin | Inhibit apoptosis | [1] |

| Proliferation Markers | ||

| Cyclin D1, c-Myc | Promote cell cycle progression | [1][11] |

| Ki-67 | Marker of proliferation | [12] |

| Invasion and Metastasis Factors | ||

| MMP-9 | Degrades extracellular matrix | [1][3] |

| CXCR4 | Chemokine receptor involved in metastasis | [1] |

| ICAM-1 | Cell adhesion molecule | [11] |

| β1-integrin | Cell adhesion and signaling | [12] |

| Inflammatory Mediators | ||

| COX-2 | Enzyme involved in inflammation | [11] |

| Angiogenesis Factors | ||

| VEGF | Promotes new blood vessel formation | [11] |

| Apoptosis Induction | ||

| Caspase-3 (cleaved) | Executioner caspase in apoptosis | [1][3] |

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on the NF-κB pathway have been quantified in numerous studies. The following tables summarize key findings across different experimental models.

Table 2: Dose-Dependent Inhibition of p65-NF-κB Nuclear Translocation by this compound in Colorectal Cancer Cells

| Cell Line | Treatment Condition | This compound Concentration (µM) | % of Cells with Nuclear p65-NF-κB | Reference |

| HCT116 | Multicellular TME | 0 | 98% | [8] |

| 1 | 85% | [8] | ||

| 2 | 37% | [8] | ||

| 5 | 21% | [8] | ||

| HCT116 | TNF-β-TME | 0 | 97% | [8] |

| 1 | 76% | [8] | ||

| 2 | 30% | [8] | ||

| 5 | 22% | [8] |

TME: Tumor Microenvironment

Table 3: Comparative Inhibition of NF-κB Activation by this compound and a Specific IKK Inhibitor (BMS-345541)

| Cell Line | Treatment | Effect on p65 Nuclear Translocation | Apoptotic Cells | Reference |

| HCT116 | This compound (1 µM) | - | 50% | [1] |

| This compound (5 µM) | - | 70% | [1] | |

| BMS-345541 (5 µM) | ~85% inhibition | ~50% | [1] | |

| BMS-345541 (10 µM) | ~95% inhibition | ~50% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the effects of this compound on the NF-κB pathway.

Cell Culture and Treatments

-

Cell Lines: Human colorectal cancer cell lines (HCT116, RKO, SW480) and human tenocytes are commonly used.[3][4]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.[13]

-

Treatment: For experiments, cells are often serum-starved for a period (e.g., 12-24 hours) before treatment with this compound at various concentrations (typically ranging from 1 to 50 µM).[3][8] Inflammatory stimuli such as TNF-α (10 ng/mL) or TNF-β (10 ng/mL) are added to induce NF-κB activation.[3][4] The specific IKK inhibitor, BMS-345541 (typically 5-10 µM), is often used as a positive control for NF-κB pathway inhibition.[1][3]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and protein expression is normalized to a loading control (e.g., β-actin or PARP).[13]

Immunofluorescence Staining

This method is used to visualize the subcellular localization of proteins.

-

Cell Seeding: Cells are grown on glass coverslips in a culture dish.

-

Treatment: Cells are treated as described in section 4.1.

-

Fixation: Cells are fixed with a fixative solution (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.

-

Blocking: Non-specific binding sites are blocked with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Cells are incubated with the primary antibody (e.g., anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or Rhodamine-conjugated) for 1 hour at room temperature in the dark.

-

Counterstaining: Nuclei are counterstained with 4′,6-diamidino-2-phenylindole (DAPI).

-

Mounting and Visualization: The coverslips are mounted on glass slides with a mounting medium and visualized using a fluorescence microscope.[4]

Electrophoretic Mobility Shift Assay (EMSA) / DNA-Binding Assay

This assay is used to detect the binding of proteins to specific DNA sequences.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from treated and untreated cells.

-

Oligonucleotide Labeling: A double-stranded oligonucleotide containing the NF-κB binding consensus sequence is end-labeled with [γ-³²P]ATP.

-

Binding Reaction: The labeled oligonucleotide is incubated with the nuclear extracts in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Autoradiography: The gel is dried and exposed to an X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes discussed in this guide.

Caption: this compound's multifaceted inhibition of the NF-κB signaling pathway.

Caption: A streamlined workflow for Western blot analysis.

References

- 1. Targeting NF-κB Signaling by this compound, a Compound of Turmeric, in Multicellular Tumor Microenvironment: Potential Role of Apoptosis Induction in CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifunctionality of this compound in inflammation, chronic diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evidence That this compound, a Component of Curcuma Longa Suppresses NF-κB Mediated Proliferation, Invasion and Metastasis of Human Colorectal Cancer Induced by TNF-β (Lymphotoxin) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Compound of Turmeric, Down-Regulates Inflammation in Tenocytes by NF-κB/Scleraxis Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Multitargeting Effects of this compound on Malignancy of CRC Cells in Multicellular Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel component of turmeric, suppresses NF-κB regulated cell survival and inflammatory gene products leading to inhibition of cell growth and chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting NF-κB Signaling by this compound, a Compound of Turmeric, in Multicellular Tumor Microenvironment: Potential Role of Apoptosis Induction in CRC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Multifunctionality of this compound in inflammation, chronic diseases and cancer [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | this compound targets the HIF-1α/NF-κB pathway to suppress colorectal cancer cell migration [frontiersin.org]

Calebin A: A Technical Guide on its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Calebin A, a naturally occurring curcuminoid analog found in the rhizomes of Curcuma longa (turmeric), has garnered significant interest within the scientific community for its diverse pharmacological activities. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and mechanisms of action, with a focus on its therapeutic potential.

Chemical Structure and Identity

This compound, systematically named (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione, is distinguished from curcumin (B1669340) by the absence of a hydroxyl group on one of its aromatic rings. This subtle structural modification significantly influences its biological profile.

Key Identifiers:

-

IUPAC Name: (4E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one

-

Molecular Formula: C₁₁H₁₂O₃

-

CAS Number: 36052-46-9

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic data for this compound are crucial for its identification, characterization, and application in experimental settings.

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 192.21 g/mol | N/A |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 134-135 °C | |

| Solubility | Soluble in DMSO, methanol, ethanol, acetone; Insoluble in water |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of this compound.

Table 2.2.1: ¹H-NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.55 | d (J=16.0 Hz) | 1H | H-7 |

| 7.08 | dd (J=8.2, 1.9 Hz) | 1H | H-6' |

| 7.04 | d (J=1.9 Hz) | 1H | H-2' |

| 6.93 | d (J=8.2 Hz) | 1H | H-5' |

| 6.57 | d (J=16.0 Hz) | 1H | H-8 |

| 6.09 | s | 1H | OH-4' |

| 5.86 | s | 1H | H-4 |

| 3.94 | s | 3H | OCH₃-3' |

| 3.84 | s | 6H | OCH₃-3,5 |

Table 2.2.2: ¹³C-NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 183.1 | C-5 |

| 167.0 | C-1, C-7 |

| 147.9 | C-3', C-4' |

| 144.3 | C-7 |

| 127.1 | C-1' |

| 124.0 | C-8 |

| 123.1 | C-6' |

| 114.8 | C-5' |

| 109.6 | C-2' |

| 101.5 | C-4 |

| 56.0 | OCH₃-3' |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological effects, primarily attributed to its anti-inflammatory, antioxidant, and neuroprotective properties. These effects are mediated through the modulation of several key cellular signaling pathways.

Anti-Inflammatory and Antioxidant Mechanisms

This compound is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes, including Heme Oxygenase-1 (HO-1).

Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.

Neuroprotective Effects

Emerging evidence suggests this compound possesses significant neuroprotective properties. One proposed mechanism involves the modulation of pathways related to amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. This compound has been shown to interfere with Aβ fibril formation and promote the formation of non-toxic aggregates.

Experimental Protocols

This section outlines standard methodologies for the investigation of this compound's biological effects.

Cell Viability Assessment (MTT Assay)

This protocol determines the effect of this compound on the viability of cultured cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) dissolved in DMSO (final DMSO concentration < 0.1%) for a specified duration (e.g., 24 or 48 hours).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.

Caption: Workflow diagram for the MTT cell viability assay.

Western Blot Analysis for Protein Expression

This protocol is used to quantify the expression levels of target proteins (e.g., Nrf2, HO-1) following this compound treatment.

Methodology:

-

Protein Extraction: Lyse this compound-treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a compelling profile for further investigation in drug discovery and development. Its well-defined structure and chemical properties, combined with its potent ability to modulate key cytoprotective pathways like Nrf2, underscore its therapeutic potential. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the multifaceted pharmacological landscape of this promising natural compound.

Calebin A: A Deep Dive into its Anti-inflammatory Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Calebin A, a naturally occurring phenolic compound isolated from Curcuma longa (turmeric), has emerged as a potent anti-inflammatory agent with significant therapeutic potential. Extensive preclinical research has elucidated its multifaceted mechanisms of action, primarily centered on the modulation of key inflammatory signaling pathways. This technical guide provides an in-depth analysis of the anti-inflammatory effects of this compound, detailing its molecular targets, summarizing quantitative data from key studies, and outlining experimental protocols. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its pharmacological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.

Core Anti-inflammatory Mechanism: Targeting the NF-κB Signaling Cascade

The nuclear factor kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes.[1][2] this compound exerts its primary anti-inflammatory effects by potently inhibiting this critical pathway at multiple levels.[1][3]

Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated by the IκB kinase (IKK) complex.[4] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators including cytokines, chemokines, and adhesion molecules.

This compound has been demonstrated to interfere with this cascade through several mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: Studies have shown that this compound can suppress the phosphorylation and subsequent degradation of IκBα, thereby preventing the release of NF-κB for nuclear translocation.[4]

-

Suppression of NF-κB Phosphorylation: this compound has been observed to inhibit the phosphorylation of the p65 subunit of NF-κB, a key step for its transcriptional activity.[4][5]

-

Inhibition of NF-κB Nuclear Translocation: By preventing IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, blocking its entry into the nucleus.[5]

-

Direct Inhibition of NF-κB DNA Binding: Some evidence suggests that this compound can directly interact with the p65 subunit of NF-κB, potentially through its cysteine residues, thereby inhibiting its ability to bind to DNA.[6] This inhibitory effect can be reversed by reducing agents.[6]

The culmination of these actions is the significant downregulation of NF-κB-mediated gene expression, leading to a broad-spectrum anti-inflammatory effect.

Signaling Pathway Diagram: this compound's Inhibition of the Canonical NF-κB Pathway

Caption: this compound inhibits the NF-κB pathway by blocking IKK activation and NF-κB DNA binding.

Modulation of Other Key Inflammatory Pathways

Beyond its profound effects on the NF-κB cascade, this compound also modulates other signaling pathways implicated in inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation.[7][8] this compound has been shown to modulate the activity of MAPK family members.[7] Specifically, it has been reported to decrease the activity of JNK and ERK while increasing the activity of p38.[7] The differential regulation of MAPKs suggests a complex mechanism of action that may be cell-type and stimulus-dependent.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is involved in cell survival, proliferation, and inflammation.[3] this compound has been found to affect interconnected pathways, including the PI3K/Akt pathway, contributing to its homeostatic effects.[3] In the context of osteoarthritis, this compound was shown to inhibit the mTOR/PI3K/Akt pathway, which is associated with the repression of autophagy and the promotion of inflammation.[9]

Signaling Pathway Diagram: this compound's Modulation of MAPK and PI3K/Akt Pathways

Caption: this compound differentially modulates MAPK and inhibits the PI3K/Akt/mTOR pathways.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Inflammatory Stimulus | Measured Parameter | This compound Concentration | % Inhibition / Effect | Reference |

| Tenocytes | T-lymphocytes/TNF-β | p-NF-κB expression | 5 µM | Significant suppression | [4] |

| Tenocytes | T-lymphocytes/TNF-β | p-IκBα expression | 5 µM | Significant suppression | [4] |

| HCT116 CRC cells | Tumor Microenvironment | NF-κB activation | Dose-dependent | Inhibition | [5] |

| HCT116 CRC cells | Tumor Microenvironment | MMP-9 expression | Dose-dependent | Suppression | [5] |

| HCT116 CRC cells | Tumor Microenvironment | CXCR4 expression | Dose-dependent | Suppression | [5] |

| Various cancer cells | Various stimuli | NF-κB activation | Not specified | Suppression | [6] |

| SGC7901/VINCRISTINE | - | JNK activity | Not specified | Decreased | [7] |

| SGC7901/VINCRISTINE | - | ERK activity | Not specified | Decreased | [7] |

| SGC7901/VINCRISTINE | - | p38 activity | Not specified | Increased | [7] |

| Chondrocytes | Osteoarthritis Environment | NF-κB expression | Not specified | Downregulation | [9] |

| Chondrocytes | Osteoarthritis Environment | MMP-9 expression | Not specified | Downregulation | [9] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | Dosage | Measured Parameter | Outcome | Reference |

| Wistar rats | High-fat diet-induced obesity | 20, 50, 100 mg/kg | Body weight, visceral fat | Decreased | [10] |

| Humans | Metabolic Syndrome | Not specified | C-reactive protein (CRP) | Significantly lowered | [10][11] |

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound. For specific details, readers are encouraged to consult the primary research articles.

Cell Culture and Treatment

-

Cell Lines: Human tenocytes, colorectal cancer cell lines (e.g., HCT116), human gastric adenocarcinoma cells (e.g., SGC7901/VINCRISTINE), and primary chondrocytes are commonly used.[4][5][7][9]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Inflammatory Stimulation: To induce an inflammatory response, cells are typically treated with pro-inflammatory stimuli such as TNF-α (e.g., 10 ng/mL), TNF-β, or co-cultured with other cell types like T-lymphocytes to mimic a specific microenvironment.[4][12]

-

This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations (e.g., 1, 5, 10 µM) for a specified duration (e.g., 18 hours).[4][12]

Western Blot Analysis

Western blotting is a standard technique to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-NF-κB, p-IκBα, total NF-κB, total IκBα, β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

Experimental Workflow: Western Blot for NF-κB Pathway Proteins

Caption: A typical workflow for analyzing protein expression via Western blotting.

Immunofluorescence

Immunofluorescence is used to visualize the subcellular localization of proteins.

-

Cell Seeding and Treatment: Cells are grown on coverslips and treated as described above.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against the protein of interest (e.g., NF-κB p65), followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).

-

Microscopy: The coverslips are mounted on slides and visualized using a fluorescence microscope.

DNA-Binding Assay (EMSA)

Electrophoretic mobility shift assay (EMSA) is used to detect protein-DNA interactions.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from treated and untreated cells.

-

Probe Labeling: An oligonucleotide probe containing the NF-κB binding consensus sequence is labeled with a radioactive or non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system.

Conclusion and Future Directions

This compound has unequivocally demonstrated significant anti-inflammatory properties, primarily through the potent inhibition of the NF-κB signaling pathway. Its ability to modulate other key inflammatory cascades, such as the MAPK and PI3K/Akt pathways, further underscores its potential as a multi-target therapeutic agent. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound.

Future research should focus on:

-

Conducting comprehensive dose-response studies to establish precise IC50 values for various inflammatory markers in different cell types.

-

Elucidating the detailed molecular interactions between this compound and its protein targets.

-

Performing well-designed clinical trials to evaluate the safety and efficacy of this compound in human inflammatory diseases.[10]

-

Developing optimized formulations to enhance the bioavailability of this compound.

The continued investigation of this compound holds great promise for the development of novel and effective treatments for a wide range of inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]

- 3. Anti-inflammatory effects of this compound on metabolic syndrome via NF-κB signaling pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Compound of Turmeric, Down-Regulates Inflammation in Tenocytes by NF-κB/Scleraxis Signaling [mdpi.com]

- 5. Targeting NF-κB Signaling by this compound, a Compound of Turmeric, in Multicellular Tumor Microenvironment: Potential Role of Apoptosis Induction in CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel component of turmeric, suppresses NF-κB regulated cell survival and inflammatory gene products leading to inhibition of cell growth and chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calebin-A induces apoptosis and modulates MAPK family activity in drug resistant human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multifunctionality of this compound in inflammation, chronic diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound modulates inflammatory and autophagy signals for the prevention and treatment of osteoarthritis [frontiersin.org]

- 10. A minor metabolite from Curcuma longa effective against metabolic syndrome: results from a randomized, double-blind, placebo-controlled clinical study ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03627D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Calebin A for Neurodegenerative Disease Research: A Technical Guide

Introduction

Calebin A, a natural polyphenol and a structural analog of curcumin, is emerging as a compound of significant interest in the field of neurodegenerative disease research.[1] Derived from the rhizomes of Curcuma longa (turmeric), this compound has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor effects, that are highly relevant to the complex pathologies of neurodegenerative disorders.[1][2][3] Unlike curcumin, which has been studied extensively, research into this compound is in its earlier stages but has already yielded promising results, particularly concerning its ability to protect neuronal cells from insults characteristic of Alzheimer's disease.[4][5] This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, preclinical data, and key experimental protocols for its investigation in the context of neurodegenerative diseases.

Core Mechanisms of Action

This compound exerts its neuroprotective potential through a multi-targeted approach, primarily by modulating inflammatory pathways and mitigating oxidative stress.[3] Its ability to interfere with key signaling cascades makes it a promising candidate for diseases where neuroinflammation is a critical component.

Anti-Inflammatory Effects via NF-κB Signaling

A substantial body of evidence points to the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway as a primary target of this compound.[2][6] In neurodegenerative diseases, chronic activation of NF-κB in glial cells and neurons contributes to a persistent inflammatory state, leading to neuronal damage. This compound has been shown to potently suppress NF-κB activation induced by various pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and TNF-β.[2][7]

The mechanism of inhibition involves several key steps:

-

Inhibition of IκBα Phosphorylation and Degradation : this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8]

-

Suppression of p65 Nuclear Translocation : By stabilizing IκBα, this compound effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[7][8]

-

Inhibition of NF-κB-DNA Binding : Studies indicate that this compound can directly interfere with the binding of the NF-κB/p65 subunit to DNA, possibly through interaction with Cysteine 38 of the p65 protein.[9]

This comprehensive inhibition of the NF-κB cascade leads to the downregulation of numerous NF-κB-regulated gene products involved in inflammation (e.g., COX-2), cell survival, proliferation (e.g., Cyclin D1), and metastasis (e.g., MMP-9, CXCR4).[2][10]

Protection Against Beta-Amyloid (Aβ) Insult

One of the earliest discovered and most relevant properties of this compound for neurodegeneration is its ability to protect neuronal cells from beta-amyloid (Aβ) toxicity, a primary pathological hallmark of Alzheimer's disease.[4][11] In vitro studies have shown that this compound effectively shields PC12 cells, a common neuronal cell model, from cell death induced by both the Aβ(1-42) peptide and its toxic fragment Aβ(25-35).[11] This suggests that this compound may interfere with the neurotoxic cascades initiated by Aβ aggregates. While the exact mechanism of this protection is still under investigation, it is hypothesized to be linked to its antioxidant properties and its ability to modulate cellular stress responses.[3]

Preclinical Data and Efficacy

The therapeutic potential of this compound is supported by quantitative data from various preclinical models. These studies establish a dose-dependent efficacy and provide a foundation for further investigation.

Table 1: In Vitro Neuroprotective Efficacy of this compound

| Cell Line | Insult | Assay | Endpoint | Efficacy (ED50) | Reference |

| PC12 | β-Amyloid (25-35) | MTT Assay | Cell Viability | 10.0 µg/mL | [11] |

| PC12 | β-Amyloid (1-42) | MTT Assay | Cell Viability | 7.5 µg/mL | [11] |

ED50 (Median Effective Dose) represents the concentration of this compound required to achieve 50% of the maximum protective effect against the Aβ-induced cell death.

Table 2: In Vitro Anti-Inflammatory and Anti-Cancer Activity of this compound

| Cell Line | Stimulus | Effect | Concentration | Reference |

| Tenocytes | T-lymphocytes / TNF-β | Suppression of p-IκBα and p-NF-κB | 5 µM | [8] |

| HCT116 (CRC) | TNF-β | Inhibition of NF-κB activation | Dose-dependent | [7] |

| HCT116, RKO, SW480 (CRC) | TNF-α | Inhibition of NF-κB activation | Not specified | [2] |

| Various Cancer Cells | Various Stimuli | Inhibition of NF-κB activation | Not specified | [9] |

While not exclusively from neurodegeneration models, these studies on inflammation are crucial as they detail the concentrations at which this compound effectively modulates the NF-κB pathway, a key target in neuroinflammation.

Key Experimental Protocols

Reproducible and standardized protocols are essential for evaluating the therapeutic potential of this compound. The following sections detail methodologies for key in vitro experiments cited in the literature.

Protocol 1: Neuronal Protection Assay Against β-Amyloid Insult

This protocol is adapted from the bioassay-guided fractionation study that first identified this compound's neuroprotective effects.[11]

Objective: To determine the ability of this compound to protect neuronal cells (PC12) from β-Amyloid-induced cytotoxicity.

Materials:

-

PC12 cells (rat pheochromocytoma)

-

Collagen-coated 96-well tissue culture plates

-

Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

-

β-Amyloid (1-42) peptide

-

This compound

-

DMSO (for stock solutions)

-

MTT solution (1 mg/mL in PBS)

-

Lysing buffer

Workflow:

Procedure:

-

Cell Seeding: Plate exponentially growing PC12 cells in collagen-coated 96-well plates at a density of approximately 2000 cells/mL (90 µL per well) and incubate overnight to allow for cell attachment.[11]

-

Preparation of Reagents: Prepare a stock solution of β-Amyloid (1-42) at 1.0 mg/mL in DMSO. Prepare stock solutions of this compound at various concentrations in DMSO.

-

Treatment: Add 10 µL of the treatment solution to each well. This includes:

-

Control wells (medium only)

-

β-Amyloid only wells (final concentration of 2.0 µg/mL)

-

β-Amyloid + this compound wells (final β-Amyloid concentration of 2.0 µg/mL and final this compound concentrations ranging from 0.4 to 50.0 µg/mL).[11]

-

Ensure the final DMSO concentration is less than 1%.

-

-

Incubation: Incubate the plates for 24 hours at 37°C.[11]

-

MTT Assay: Add 25 µL of MTT solution (1 mg/mL) to each well and incubate for 1 hour at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[11]

-

Lysis: Add 100 µL of Lysing buffer to each well and incubate overnight at 37°C to solubilize the formazan crystals.[11]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength. Cell viability is directly proportional to the absorbance.

Protocol 2: Western Blot for NF-κB Pathway Proteins

This protocol is a generalized method based on techniques described for analyzing the effects of this compound on NF-κB signaling.[8]

Objective: To measure the effect of this compound on the levels of total and phosphorylated NF-κB pathway proteins (e.g., IκBα, p65).

Materials:

-

Neuronal or glial cell line (e.g., SH-SY5Y, BV-2 microglia)

-

This compound

-

Pro-inflammatory stimulus (e.g., TNF-α, LPS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-Actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Serum-starve cells if necessary. Pre-treat with this compound (e.g., 5 µM) for a specified time (e.g., 2 hours) before adding the pro-inflammatory stimulus (e.g., TNF-β at 10 ng/mL) for a specific duration (e.g., 0, 10, 20, 40, 60 min).[8]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-Actin to ensure equal protein loading.

-

Analysis: Quantify band intensity using densitometry software. Compare the levels of phosphorylated proteins to total proteins across different treatment groups.

Summary and Future Directions

This compound is a multi-functional compound with significant therapeutic potential for neurodegenerative diseases.[2] Its well-documented ability to inhibit the pro-inflammatory NF-κB pathway and protect neurons from Aβ-induced toxicity provides a strong rationale for its continued investigation.[4][11]

Future research should focus on several key areas:

-

In Vivo Efficacy: While in vitro data is promising, robust studies in animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) are needed to validate these findings and assess effects on cognitive and motor functions.

-

Bioavailability and Blood-Brain Barrier Penetration: Like curcumin, the bioavailability of this compound may be limited. Investigating its pharmacokinetics and ability to cross the blood-brain barrier is critical.

-